molecular formula H5NO B3147695 Azanium;hydroxide CAS No. 62948-80-5

Azanium;hydroxide

Cat. No. B3147695
CAS RN: 62948-80-5
M. Wt: 36.039 g/mol
InChI Key: VHUUQVKOLVNVRT-YTBWXGASSA-N
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Description

Azanium hydroxide, also known as ammonium hydroxide or ammonia water, is a solution of ammonia in water . It’s a common compound used in various industries, including manufacturing, agriculture, and food processing . It’s a weak base in aqueous solutions and readily donates unshared electron pairs, acting as a Lewis base .


Synthesis Analysis

Ammonium hydroxide is predominantly produced by combining water with gaseous ammonia under pressure . The mixture is then cooled to produce a concentrated solution of ammonium hydroxide . This solution is typically further diluted to create a less concentrated product, which is commonly used in various applications in industry and research .


Molecular Structure Analysis

Ammonium hydroxide exhibits several distinct physical and chemical properties . At room temperature, it’s a colorless liquid with a characteristic pungent smell . It’s lighter than water, with a density of about 0.91 g/cm³, and has a boiling point of around -33.34°C . The actual structure of ammonium hydroxide is still a topic of research .


Chemical Reactions Analysis

Ammonium hydroxide is a basic compound that partially dissociates in water, keeping an equilibrium with the ammonium ion and the hydroxide ion . It’s a weak compound and is often used in complexometric titrations and calculations .


Physical And Chemical Properties Analysis

Ammonium hydroxide is a colorless liquid with a characteristic pungent smell . It’s lighter than water, with a density of about 0.91 g/cm³, and has a boiling point of around -33.34°C . The primary chemical property of ammonium hydroxide is its basicity . It acts as a weak base in aqueous solutions, and it readily donates unshared electron pairs, acting as a Lewis base .

Scientific Research Applications

1. Energy Storage Applications

Azanium hydroxide has significant applications in the field of energy storage. A study by Hall et al. (2015) highlights the use of nickel hydroxide in engineering, notably in batteries. Nickel hydroxide's physical properties, including its magnetic, vibrational, optical, electrical, and mechanical characteristics, make it a valuable material in this area.

2. Environmental Applications

In environmental science, azanium hydroxide plays a role in pollution treatment. Research by Zhao et al. (2015) discusses the use of layered double hydroxides (LDHs) as sorbents for hydrogen cyanide (HCN). The study demonstrates the high sorption capacity of these LDHs, indicating their potential in environmental cleanup and hazardous waste treatment.

3. Materials Science

In the field of materials science, azanium hydroxide contributes to the development of novel materials. The work by Venancio et al. (2006) explores the creation of azanes, a class of materials formed through the aqueous oxidative polymerization of aniline. These azanes, featuring unique structural properties, have potential applicability in nanoscience.

4. Chemical Reactions and Synthesis

Azanium hydroxide is also instrumental in various chemical reactions and synthesis processes. Dutta et al. (2012) demonstrate the synthesis of zinc aluminum layered double hydroxide (ZnAl-LDH) using azanium hydroxide, showcasing its role in creating compounds with enhanced photocatalytic activity.

5. Optical Applications

In optical applications, azanium hydroxide has been utilized to modify the properties of materials. Ghasedi et al. (2020) discuss how sodium hydroxide, a type of azanium hydroxide, is used to alter the optical properties of aluminum-zinc oxides composite films, making them suitable for optical bistable devices.

6. Electrochemical Applications

In electrochemistry, azanium hydroxide contributes to the development of high-performance materials. Li et al. (2013) highlight the use of amorphous nickel hydroxide nanospheres in electrochemical supercapacitors, providing high capacitance and energy density.

Safety And Hazards

Safety is paramount when handling ammonium hydroxide due to its corrosive properties . Exposure can lead to serious health consequences, such as burns, eye damage, and respiratory issues . Therefore, understanding how to handle, store, and dispose of this compound safely is crucial for both individuals and businesses that work with it .

Future Directions

Ammonia decomposition has attracted significant attention in recent years due to its ability to produce hydrogen without emitting carbon dioxide and the ease of ammonia storage . Moreover, the synthesis of zwitterionic copolymers via copper-mediated aqueous living radical grafting polymerization on starch has been studied . These developments indicate potential future directions for the use of ammonium hydroxide.

properties

IUPAC Name

azanium;hydroxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H3N.H2O/h1H3;1H2/i1+1;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUUQVKOLVNVRT-YTBWXGASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH4+].[OH-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[15NH4+].[OH-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

36.039 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azanium;hydroxide

CAS RN

62948-80-5
Record name 62948-80-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred suspension of 4-[4-(4-pyridyl)piperazin-1-yl]phenol (1.98 g) in dichloromethane (30 ml) at 15° C. was added triphenylphosphine (2.04 g) followed by dropwise addition of diethyl azodicarboxylate (1.35 g). The mixture was stirred until complete solution was obtained. Methyl-4-hydroxy-3-vinylbutyrate (1.12 g) was added dropwise and the mixture stirred for 4 hours. The solid which had precipitated during the reaction was the starting phenol and was filtered off. The filtrate was evaporated and the residue treated with ethyl acetate (20 ml) and filtered. The filtrate was extracted with 2N hydrochloric acid (2×10 ml) and the aqueous layer separated and basified with 0.89 S.G. ammonium hydroxide. The precipitate was extracted twice into ethyl acetate and the combined extracts filtered through phase separating paper and evaporated. The residue was purified by flash chromatography on silica gel, eluting with methanol/dichloromethane/0.89 S. G. ammonium hydroxide v:v:v 7.5/92.5/0.75 to give RS methyl 4-[4-[4-(4-pyridyl)piperazin-1-yl]-phenoxy]-3-vinylbutyrate (0.29 g); NMR(CDCl3) δ 8.3(2H,d), 6.88(4H,m), 6.70(2H,d), 5.85(1H,m), 5.20(2H,m), 3.90(2H,m), 3.67(3H,s), 3.48(2H,m), 3.18(2H,m), 3.06(1H,m), 2.68(1H,m), 2.47(1H,m), 1.80(1H,br); m/e 382 (M+H)+.
Name
4-[4-(4-pyridyl)piperazin-1-yl]phenol
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step Two
Quantity
1.35 g
Type
reactant
Reaction Step Three
Name
Methyl-4-hydroxy-3-vinylbutyrate
Quantity
1.12 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine, prepared as described in PCT Application WO 01/44250, was coupled with 2-chloro-6,7-dimethoxy-3H-quinazolin-4-one 1b, as described herein. 2-(5,6-dihydro-8H-imidazo[1,2-a]pyrazin-7-yl)-6,7-dimethoxy-1H-quinazolin-4-one (150 mg, 0.46 mmol) was combined with bromobezene (97 μL, 0.92 mmol), potassium carbonate (127 mg, 0.92 mmol), palladium acetate (5 mg, 5 mol %), and triphenylphosphine (13 mg, 10 mol %) in DMF (6 mL). The mixture was heated in a 140° C. bath for 2 d, then concentrated onto silica gel followed by eluting with 300:10:1 CH2Cl2:MeOH:NH4OH) to afford 50 mg of 6,7-dimethoxy-2-(3-phenyl-5,6-dihydro-8H-imidazo[1,2-α]pyrazin-7-yl)-1H-quinazolin-4-one, 904, mp: >300° C, M+=403.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(5,6-dihydro-8H-imidazo[1,2-a]pyrazin-7-yl)-6,7-dimethoxy-1H-quinazolin-4-one
Quantity
150 mg
Type
reactant
Reaction Step Three
Quantity
97 μL
Type
reactant
Reaction Step Four
Quantity
127 mg
Type
reactant
Reaction Step Five
Quantity
13 mg
Type
reactant
Reaction Step Six
Name
Quantity
6 mL
Type
solvent
Reaction Step Seven
Quantity
5 mg
Type
catalyst
Reaction Step Eight

Synthesis routes and methods III

Procedure details

A pressure flask was charged with N-{2-[2-(ethoxymethyl)-6,7-dimethyl-4-phenoxy-1H-imidazo[4,5-c]pyridin-1-yl]-1,1-dimethylethyl}acetamide (980 mg, 2.39 mmol) and ammonium acetate (1.25 g). The flask was sealed and heated to 160° C. The solids soon melted to give a viscous oil and heating was continued for 24 h. The reaction mixture was cooled and treated with H2O and NH4OH solution until pH reached ˜12. The mixture was then extracted with CHCl3 (3×). The combined organic portions were washed with brine, dried with Na2SO4 and concentrated. Column chromatography (SiO2, 5% MeOH/CHCl3 saturated with NH4OH) gave N-{2-[4-amino-2-(ethoxymethyl)-6,7-dimethyl-1H-imidazo[4,5-c]pyridin-1-yl]-1,1-dimethylethyl}acetamide (584 mg) as a tan foam. MS m/z 334 (M+H). 1H NMR (300 MHz, CDCl3) δ 5.57 (s, 1H), 4.92 (s, 2H), 4.77 (s, 2 H), 4.71 (br s, 2 H), 3.62 (q, J=7.0 Hz, 2H), 2.44 (s, 6H), 1.96 (s, 3H), 1.30 (s, 6 H), 1.24 (t, J=7.0 Hz, 3H).
Name
N-{2-[2-(ethoxymethyl)-6,7-dimethyl-4-phenoxy-1H-imidazo[4,5-c]pyridin-1-yl]-1,1-dimethylethyl}acetamide
Quantity
980 mg
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a turbid solution of 5′-(3-Chlorophenyl)-N-hydroxyspiro[cyclohexane-1,3-[3H]indol]-2-amine (0.500 g; 1.53 mmol) in 25 mL of ethanol was added hydrazine hydrate (0.600 mL; 12.24 mmol). The solution was warmed to 55° C., where Raney-nickel (50% in water) was added to the reaction to keep a constant evolution of gas. After 45 minutes, the hot reaction mixture was filtered through a Celite plug and rinsed with a copious amount of hot methanol. The filtrate was concentrated in vacuo to give 0.890 g of an opaque solid. The product was purified by flash silica gel chromatography; (eluant, 2% to 8% methanol-methylene chloride with 0.1% ammonium hydroxide) to afford 0.310 g (65%) of the desired product as a white solid. Mp. 118–120° C. 1H NMR δ (300 MHz, DMSO-d6) 1.31–1.46 (m, 2H), 1.70–1.93 (m, 8H), 7.0 (d, 1H), 7.1 (br, 2H, 2NH), 7.31–7.34 (dt, 1H, J=8 Hz), 7.41–7.46 (t, 2H), 7.55–7.58 (d, 1H), 7.62 (s, 1H), 7.72 (s, 1H); MS (ECI(+ve)) m/z 311 (M+H)+.
Name
5′-(3-Chlorophenyl)-N-hydroxyspiro[cyclohexane-1,3-[3H]indol]-2-amine
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
0.1%
Yield
65%

Synthesis routes and methods V

Procedure details

A solution of example 673B (200 mg, 0.5 mmol) in DMF (2.5 mL) was treated with N-methylpiperazine (0.3 mL, 2.7 mmol) and K2CO3 (350 mg, 2.5 mmol), heated at 70° C. for 1 hour, allowed to cool to room temperature, and partitioned between water and CH2Cl2. The organic extract was dried (Na2SO4), filtered, and the filtrate was concentrated under reduced pressure. The residue was purified via silica gel chromatography eluting with 10% MeOH in CH2Cl2: 0.1% NH4OH to give 135 mg of the title compound (63% yield). MS (ESI(+)) m/e 416.8, 418.8 (M+H)+.
Name
solution
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Yield
0.1%
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azanium;hydroxide

Citations

For This Compound
6
Citations
J Alfaro, G Landázuri, A González-Álvarez… - Journal of colloid and …, 2010 - Elsevier
… Hexadecyl(trimethyl)azanium hydroxide (10 wt.% CTAOH solution in water) and 2-hydroxybenzoic acid (2-HBA) with purity of 99 wt.% were purchased from Fluka and Aldrich, …
Number of citations: 10 www.sciencedirect.com
MR Almeida, DCV Belchior, PJ Carvalho… - Journal of Chemical & …, 2019 - ACS Publications
Ionic-liquid-based aqueous biphasic systems (IL-based ABS) have been broadly investigated for the separation of high-value compounds. Nevertheless, the large-scale application of IL…
Number of citations: 4 pubs.acs.org
D Dashi - 2021 - arts.units.it
Products claiming to be environmentally sustainable, naturally derived and free from “chemicals”,“paraben free”,“vegan” have gained much attention in the consumer market. Herbal …
Number of citations: 3 arts.units.it
DW Paul - 2019 - scholarworks.uark.edu
Discovering the role of oncogenic ras proteins can give understanding to the pathogenesis of human cancer. Ras proteins control cycling between guanosine triphosphate (GTP) where …
Number of citations: 6 scholarworks.uark.edu
W Pan - 2010 - search.proquest.com
The completion of the total synthesis of 7-Epi-FR 66979 and 7-Epi-FR 900482 is presented in this thesis. The natural product FR 66979 and FR 900482 were isolated by the Fujisawa …
Number of citations: 5 search.proquest.com
S Sedehizadeh - 2010 - research.manchester.ac.uk
The Author graduated from the University of Sheffield in July 2006 with First Class Honours degree of Master of Chemistry with Year in Industry. From October 2006 until December …
Number of citations: 1 research.manchester.ac.uk

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